N-heptyl-2,6-dimethoxybenzamide
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Overview
Description
N-heptyl-2,6-dimethoxybenzamide is an organic compound with the molecular formula C16H25NO3 It is a derivative of benzamide, characterized by the presence of a heptyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of N-heptyl-2,6-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-heptyl-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-heptyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzamide
- N,N-dimethylbenzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
N-heptyl-2,6-dimethoxybenzamide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to other benzamide derivatives. This structural feature may enhance its lipophilicity, influencing its biological activity and making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-heptyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H25NO3/c1-4-5-6-7-8-12-17-16(18)15-13(19-2)10-9-11-14(15)20-3/h9-11H,4-8,12H2,1-3H3,(H,17,18) |
InChI Key |
SYTYSARPXPSJOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
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